molecular formula C8H9ClFNO2S B6305949 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide CAS No. 1857212-59-9

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6305949
CAS No.: 1857212-59-9
M. Wt: 237.68 g/mol
InChI Key: XHVGZTZJVGBTRC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9ClFNO2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-4-fluoroaniline with dimethylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include amine derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide
  • 2-Chloro-4-fluoro-N-ethylbenzene-1-sulfonamide
  • 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonyl chloride

Uniqueness

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and biological activity. The dimethylsulfonamide group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO2S/c1-5-3-8(14(12,13)11-2)6(9)4-7(5)10/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVGZTZJVGBTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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